2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride
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Overview
Description
2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride is a chemical compound with a complex structure that includes a triazole ring, a piperazine moiety, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is often carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield protected piperazines . The deprotection of these intermediates can be achieved using reagents like PhSH (thiophenol), followed by selective intramolecular cyclization to form the desired triazole compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-sec-Butyl-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 2-sec-Butyl-4-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one
Uniqueness
2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring and piperazine moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H25Cl2N5O |
---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
2-butan-2-yl-4-(4-piperazin-1-ylphenyl)-1,2,4-triazol-3-one;dihydrochloride |
InChI |
InChI=1S/C16H23N5O.2ClH/c1-3-13(2)21-16(22)20(12-18-21)15-6-4-14(5-7-15)19-10-8-17-9-11-19;;/h4-7,12-13,17H,3,8-11H2,1-2H3;2*1H |
InChI Key |
ASKDYHLFBARDIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCNCC3.Cl.Cl |
Origin of Product |
United States |
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